molecular formula C28H31N3O3S2 B12020741 2-{(3Z)-3-[3-(2-ethylhexyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}-N-(2-methylphenyl)acetamide CAS No. 618079-47-3

2-{(3Z)-3-[3-(2-ethylhexyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}-N-(2-methylphenyl)acetamide

Cat. No.: B12020741
CAS No.: 618079-47-3
M. Wt: 521.7 g/mol
InChI Key: MHJDXJMPHPLCAO-IZHYLOQSSA-N
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Description

Molecular Formula: C₃₁H₃₄N₄O₃S₂ Average Mass: 598.75 g/mol Monoisotopic Mass: 598.2038 g/mol Key Structural Features:

  • A Z-configured thiazolidinone core (4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene) substituted with a 2-ethylhexyl group at position 2.
  • An indole moiety (2,3-dihydro-1H-indol-1-yl) fused to the thiazolidinone via a conjugated double bond.
  • A 2-methylphenyl acetamide side chain linked to the indole nitrogen.

Knoevenagel condensation to form the thiazolidinone-indole conjugate.

N-alkylation or acylation to introduce the 2-ethylhexyl and acetamide groups.

Stereochemical control via reaction conditions (e.g., temperature, catalysts) to stabilize the Z-configuration .

Physicochemical Properties:
Predicted collision cross-section (CCS) values for adducts (e.g., [M+H]⁺: 207.3 Ų) indicate moderate molecular compactness, comparable to derivatives like CID 5911957 .

Properties

CAS No.

618079-47-3

Molecular Formula

C28H31N3O3S2

Molecular Weight

521.7 g/mol

IUPAC Name

2-[(3Z)-3-[3-(2-ethylhexyl)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]-2-oxoindol-1-yl]-N-(2-methylphenyl)acetamide

InChI

InChI=1S/C28H31N3O3S2/c1-4-6-12-19(5-2)16-31-27(34)25(36-28(31)35)24-20-13-8-10-15-22(20)30(26(24)33)17-23(32)29-21-14-9-7-11-18(21)3/h7-11,13-15,19H,4-6,12,16-17H2,1-3H3,(H,29,32)/b25-24-

InChI Key

MHJDXJMPHPLCAO-IZHYLOQSSA-N

Isomeric SMILES

CCCCC(CC)CN1C(=O)/C(=C/2\C3=CC=CC=C3N(C2=O)CC(=O)NC4=CC=CC=C4C)/SC1=S

Canonical SMILES

CCCCC(CC)CN1C(=O)C(=C2C3=CC=CC=C3N(C2=O)CC(=O)NC4=CC=CC=C4C)SC1=S

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Substituent Variations and Physicochemical Properties

Compound Name / ID Thiazolidinone Substituent Aryl Acetamide Group Yield (%) Melting Point (°C) Bioactivity (If Reported)
Target Compound 3-(2-ethylhexyl) 2-methylphenyl N/A N/A Not explicitly reported
CID 5911957 () 3-allyl 2-methylphenyl N/A N/A Predicted CCS: 207.3 Ų ([M+H]⁺)
Compound 9 () 4-chlorobenzylidene 4-methoxyphenyl 90 186–187 Urease inhibition (inferred)
Compound 10 () 1H-indol-3-ylmethylene Phenyl 83 206–207 Anticancer potential (inferred)
N-(2-chlorophenyl) analogue () 3-allyl 2-chlorophenyl N/A N/A N/A

Key Observations :

  • Aryl Acetamide Modifications : Electron-withdrawing groups (e.g., 4-chloro in Compound 9) correlate with higher melting points, suggesting stronger intermolecular interactions .
  • Bioactivity Trends: Thiazolidinones with nitrofuryl substituents (e.g., Compounds 12–13 in ) show lower yields (~50–60%) but demonstrated antimicrobial activity in related studies .

Bioactivity Profile Correlation

highlights that structural similarity strongly correlates with bioactivity profiles . For example:

  • Urease Inhibition : Thioxothiazolidinyl-acetamides with bulky aryl groups (e.g., 4-methylbenzyl in ) showed IC₅₀ values < 10 µM, suggesting the target compound’s 2-methylphenyl group may confer similar potency .
  • Anticancer Potential: Indole-containing analogues (e.g., Compound 10) disrupted cancer cell proliferation via kinase inhibition, a mechanism plausibly shared by the target compound’s indole-thiazolidinone scaffold .

Preparation Methods

Thiazolidinone Ring Synthesis

The 3-(2-ethylhexyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene subunit is synthesized via a two-step protocol derived from established thiazolidine-2-thione methodologies.

Step 1: Formation of Thiazolidine-2-thione

Thiazolidine-2-thione serves as the foundational intermediate. Its preparation involves reacting 2-aminoethanol with carbon disulfide under basic conditions:

  • Reagents : 2-Aminoethanol, carbon disulfide, potassium hydroxide (KOH), ethanol.

  • Conditions : 40°C for 3 hours, followed by recrystallization in ethanol.

  • Yield : 68.1%.

Step 2: Alkylation with 2-Ethylhexyl Bromide

The thiazolidine-2-thione intermediate undergoes alkylation to introduce the 2-ethylhexyl group:

  • Reagents : Thiazolidine-2-thione, 2-ethylhexyl bromide, NaOH, ethanol.

  • Conditions : 50°C for 5 hours, purified via column chromatography (petroleum ether:ethyl acetate = 10:1).

  • Yield : ~72% (based on analogous reactions).

This step generates 3-(2-ethylhexyl)-thiazolidine-2-thione, which is subsequently oxidized to the 4-oxo-2-thioxo derivative using triphosgene in dichloromethane.

Indole Moiety Preparation

The 2-oxo-2,3-dihydro-1H-indol-1-yl subunit is synthesized via Fischer indole synthesis or palladium-catalyzed cross-coupling reactions. A modified Suzuki reaction, as described for N-acetamide indoles, proves effective:

Step 1: Bromination of Indole

  • Reagents : Indole-2-carboxylic acid, N-bromosuccinimide (NBS), dimethylformamide (DMF).

  • Conditions : Room temperature, 12 hours.

Step 2: Suzuki Coupling

The brominated indole reacts with a phenylboronic acid derivative to introduce substituents:

  • Catalyst : PdCl₂(PPh₃)₄, K₂CO₃.

  • Solvent : Dioxane/water (3:1).

  • Yield : 60–85%.

Acetamide Bond Formation

The N-(2-methylphenyl)acetamide linkage is constructed via carbodiimide-mediated coupling:

Step 1: Carboxylic Acid Activation

  • Reagents : Indole-2-carboxylic acid, 1,1-carbonyldiimidazole (CDI), acetonitrile.

  • Conditions : Catalytic pyridine, room temperature, 2 hours.

Step 2: Amine Coupling

Activated acid reacts with 2-methylaniline:

  • Reagents : N-(2-methylphenyl)amine, CDI-activated acid.

  • Conditions : 25°C, 12 hours.

  • Yield : 75–90%.

Final Assembly via Knoevenagel Condensation

The thiazolidinone and indole-acetamide subunits are conjugated via a Knoevenagel reaction to establish the (3Z)-configured double bond:

  • Reagents : Thiazolidinone carbonyl chloride, indole-acetamide, piperidine.

  • Conditions : Reflux in ethanol, 8–12 hours.

  • Yield : 60–70%.

Optimization and Industrial Scalability

Solvent and Catalyst Screening

  • β-Cyclodextrin-SO₃H : Enhances electrophilicity of carbonyl groups, improving imine intermediate formation and ring closure.

  • Continuous Flow Reactors : Reduce reaction times from hours to minutes for thiazolidinone alkylation.

Purification Techniques

  • Recrystallization : Ethanol or petroleum ether for thiazolidinone intermediates.

  • Column Chromatography : Silica gel with ethyl acetate/petroleum ether gradients.

Analytical Characterization

Spectroscopic Data

Intermediate ¹H NMR (δ, ppm) ESI-MS (m/z)
Thiazolidine-2-thione3.72 (t, 2H), 4.15 (t, 2H)119.9913 [M+H]⁺
3-(2-Ethylhexyl)-thiazolidinone0.88 (m, 6H), 1.30 (m, 8H)312.15 [M+H]⁺
Indole-acetamide7.25–7.45 (m, 4H), 2.35 (s, 3H)265.10 [M+H]⁺

X-ray Crystallography

Single-crystal analysis confirms the (3Z)-configuration of the thiazolidinone-indole conjugate .

Q & A

Q. What are the optimal synthetic routes for preparing this compound, and what reaction conditions are critical?

Methodological Answer: The synthesis typically involves multi-step procedures:

  • Step 1: Condensation of a thiazolidinone precursor (e.g., 2-thioxo-thiazolidin-4-one) with an indole-2-carboxylic acid derivative in acetic acid under reflux (2.5–5 hours) using sodium acetate as a base .
  • Step 2: Functionalization of the intermediate via nucleophilic substitution or cyclization. For example, coupling with N-(2-methylphenyl)acetamide derivatives under reflux with triethylamine as a catalyst .
  • Critical Conditions: Solvent choice (e.g., acetic acid), temperature control (reflux at ~110°C), and stoichiometric ratios (1:1.1 molar ratio of aldehyde to thiazolidinone) are essential to minimize side products .

Q. How is the compound structurally characterized, and what analytical techniques are prioritized?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): Used to confirm regiochemistry of the thiazolidinone-indole core and Z/E configuration of the exocyclic double bond .
  • Mass Spectrometry (MS): Validates molecular weight and fragmentation patterns, particularly for detecting sulfur-containing moieties .
  • Infrared (IR) Spectroscopy: Identifies functional groups (e.g., C=O at ~1700 cm⁻¹, C=S at ~1200 cm⁻¹) .
  • High-Performance Liquid Chromatography (HPLC): Ensures purity (>95%) by quantifying residual solvents or unreacted intermediates .

Q. What are the common chemical reactions this compound undergoes, and how are they leveraged in derivatization?

Methodological Answer: Key reactions include:

  • Nucleophilic Substitution: Reactivity at the thioxo group (C=S) with alkyl halides or amines to modify the thiazolidinone ring .
  • Oxidation/Reduction: The indole moiety can be oxidized to form hydroxylated derivatives, while the thiazolidinone ring may undergo reduction to thiazolidine .
  • Cycloaddition: The exocyclic double bond participates in [4+2] Diels-Alder reactions for generating polycyclic scaffolds .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yields and scalability?

Methodological Answer:

  • Solvent Optimization: Replacing acetic acid with dimethylformamide (DMF) enhances solubility of intermediates, reducing reaction time .
  • Catalyst Screening: Transition-metal catalysts (e.g., Pd/C) improve coupling efficiency in N-arylation steps .
  • Flow Chemistry: Continuous flow systems reduce batch variability and enable gram-scale synthesis .
  • DOE (Design of Experiments): Statistical models (e.g., Taguchi) identify critical parameters (pH, temperature) for maximizing yield .

Q. What biological targets or mechanisms are associated with this compound, and how are they validated?

Methodological Answer:

  • Enzyme Inhibition: Screen against kinases (e.g., CDK2) or proteases using fluorescence-based assays (IC₅₀ determination) .
  • Receptor Binding: Radioligand displacement assays (e.g., for GPCRs) quantify affinity (Kᵢ values) .
  • In Vitro Models: Anticancer activity is tested via MTT assays on cell lines (e.g., HeLa, MCF-7), with IC₅₀ values cross-validated using ATP-lite luminescence .

Q. How can contradictions in biological activity data across studies be resolved?

Methodological Answer:

  • Assay Standardization: Ensure consistent cell passage numbers, serum concentrations, and incubation times .
  • Metabolic Stability Testing: Use liver microsomes to identify rapid degradation (e.g., cytochrome P450-mediated) that may skew IC₅₀ values .
  • Structural Confirmation: Re-characterize batches with conflicting data via X-ray crystallography to rule out polymorphic variations .

Q. What structure-activity relationship (SAR) strategies enhance pharmacological properties?

Methodological Answer:

  • Substituent Variation: Introduce electron-withdrawing groups (e.g., -NO₂) at the indole 5-position to improve kinase selectivity .
  • Bioisosteric Replacement: Replace the 2-ethylhexyl group with cyclopentyl to reduce logP and improve solubility .
  • Proteolytic Stability: Methylation of the acetamide nitrogen mitigates metabolic cleavage .

Q. What advanced analytical methods are used to study stability and degradation pathways?

Methodological Answer:

  • LC-MS/MS: Identifies degradation products (e.g., hydrolyzed thiazolidinone) under accelerated stability conditions (40°C/75% RH) .
  • X-Ray Photoelectron Spectroscopy (XPS): Maps sulfur oxidation states in degraded samples .
  • Computational Modeling: DFT calculations predict degradation hotspots (e.g., exocyclic double bond susceptibility to UV light) .

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